2-Mercapto-benzothiazole-6-carboxylic acid
Overview
Description
2-Mercapto-benzothiazole-6-carboxylic acid is an organosulfur compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a carboxylic acid group at the 6th position and a mercapto group at the 2nd position. It is known for its significant biological and industrial applications, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercapto-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide, followed by cyclization and subsequent carboxylation. One common method includes:
Reaction of 2-aminothiophenol with carbon disulfide: This step forms 2-mercaptobenzothiazole.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve:
High-temperature reaction: Aniline and carbon disulfide are reacted in the presence of sulfur.
Catalysis: Catalysts such as Raney nickel may be used to facilitate the reaction and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Disulfides: Formed from the oxidation of the mercapto group.
Thiols: Resulting from the reduction of the compound.
Substituted Benzothiazoles: Products of electrophilic substitution reactions.
Scientific Research Applications
2-Mercapto-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized as a corrosion inhibitor and in the production of self-healing coatings.
Mechanism of Action
The mechanism of action of 2-mercapto-benzothiazole-6-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90.
Pathways Involved: The compound can inhibit enzyme activity, leading to the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Mercapto-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives:
Similar Compounds: 2-aminobenzothiazole, 2-mercaptobenzothiazole, and benzothiazole-2-carboxylic acid.
Uniqueness: The presence of both mercapto and carboxylic acid groups in this compound provides unique reactivity and biological activity compared to its analogs
Biological Activity
2-Mercapto-benzothiazole-6-carboxylic acid (MBT-6-COOH) is a derivative of 2-mercaptobenzothiazole (MBT), which has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in pharmaceuticals due to its antimicrobial, anti-inflammatory, and anticancer properties, among others.
- Chemical Formula : C₈H₅N₁O₂S₂
- Molecular Weight : 215.26 g/mol
- CAS Number : 776459
Antimicrobial Activity
MBT derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Notable findings include:
- Bacterial Inhibition : MBT has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- Fungal Activity : The compound demonstrated effectiveness against Candida albicans and Saccharomyces cerevisiae, which are common fungal pathogens .
Anti-inflammatory Effects
Research indicates that MBT derivatives possess anti-inflammatory properties. For example, compounds derived from MBT have been evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship studies revealed that specific substituents on the benzothiazole nucleus enhance anti-inflammatory activity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of MBT derivatives:
- Cell Line Studies : Various MBT derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases .
Other Biological Activities
Beyond the aforementioned effects, MBT has been reported to exhibit:
- Antitubercular Activity : Effective against Mycobacterium tuberculosis.
- Antiparkinsonian Effects : Some derivatives show promise in neuroprotection .
- Anthelmintic Activity : Active against certain parasitic worms .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various MBT derivatives. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
MBT-Derivative A | Staphylococcus aureus | 25 |
MBT-Derivative B | Escherichia coli | 20 |
MBT-Derivative C | Candida albicans | 22 |
Sensitization and Allergic Reactions
Another significant aspect of MBT is its potential to cause sensitization and allergic reactions in humans. A study involving over 6,000 dermatological patients found a sensitization rate of approximately 2.9% to MBT, indicating a need for caution in its use in consumer products .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZGGNOKWQKDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354571 | |
Record name | 2-Mercapto-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84092-99-9 | |
Record name | 2-Mercapto-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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